molecular formula C17H21NO3 B11842347 2H-1-Benzopyran-2-one, 4-methyl-7-(2-(1-piperidinyl)ethoxy)- CAS No. 54536-29-7

2H-1-Benzopyran-2-one, 4-methyl-7-(2-(1-piperidinyl)ethoxy)-

Cat. No.: B11842347
CAS No.: 54536-29-7
M. Wt: 287.35 g/mol
InChI Key: HXLHJAZHIGHCJV-UHFFFAOYSA-N
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Description

4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a piperidin-1-yl ethoxy group at the 7th position and a methyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Substitution Reaction: The 7th position of the chromen-2-one core is then substituted with a piperidin-1-yl ethoxy group. This can be done using a nucleophilic substitution reaction where the chromen-2-one is reacted with 2-(piperidin-1-yl)ethanol in the presence of a suitable catalyst.

    Methylation: Finally, the 4th position of the chromen-2-one core is methylated using a methylating agent such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-one.

    Substitution: The piperidin-1-yl ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in the presence of catalysts like palladium or copper.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of chroman-2-one derivatives.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-(2-(morpholin-1-yl)ethoxy)-2H-chromen-2-one
  • 4-methyl-7-(2-(pyrrolidin-1-yl)ethoxy)-2H-chromen-2-one
  • 4-methyl-7-(2-(azepan-1-yl)ethoxy)-2H-chromen-2-one

Uniqueness

4-methyl-7-(2-(piperidin-1-yl)ethoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

54536-29-7

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-methyl-7-(2-piperidin-1-ylethoxy)chromen-2-one

InChI

InChI=1S/C17H21NO3/c1-13-11-17(19)21-16-12-14(5-6-15(13)16)20-10-9-18-7-3-2-4-8-18/h5-6,11-12H,2-4,7-10H2,1H3

InChI Key

HXLHJAZHIGHCJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3CCCCC3

Origin of Product

United States

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